(E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one
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Overview
Description
(E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one is a complex organic compound belonging to the quinolin-2(1H)-one family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinolinone core. One common method involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4) to form substituted quinolin-2(1H)-ones . The thiazole ring can be introduced through a subsequent reaction involving the appropriate thiazole precursor and suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the thiazole or quinolinone rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one is studied for its unique structural properties and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.
Biology
The compound’s biological activity is of interest in various research fields. Its structural features suggest potential interactions with biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound may find applications in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism by which (E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolin-2(1H)-one derivatives and thiazole-containing molecules. Examples include:
- 6-methylquinolin-2(1H)-one
- 2-(methylthio)-5-phenylthiazole
- Other quinolinone-thiazole hybrids
Uniqueness
(E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-methyl-3-[(E)-(2-methylsulfanyl-5-phenyl-1,3-thiazol-4-yl)iminomethyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c1-13-8-9-17-15(10-13)11-16(20(25)23-17)12-22-19-18(27-21(24-19)26-2)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,25)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPFRUOEQSOREO-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C=NC3=C(SC(=N3)SC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)/C=N/C3=C(SC(=N3)SC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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